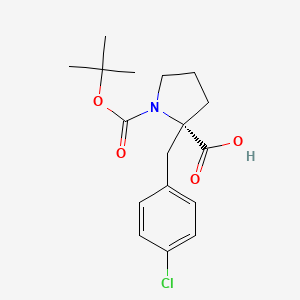

(S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

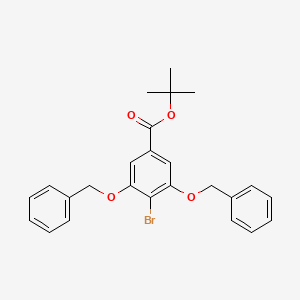

The molecular formula of this compound is C17H22ClNO4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (Boc), and a 4-chlorobenzyl group.Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.81 g/mol . It should be stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The research on similar compounds to (S)-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid primarily focuses on their crystal structure. For instance, the study by Yuan et al. (2010) on a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals its crystal structure and the conformations of its pyrrolidine ring, which is important for understanding molecular interactions and stability Yuan, Jing; Cai, Zhi-qiang; Huang, Changjiang; Xu, Wei-Ren (2010).

Synthesis and Characterization

The synthesis and characterization of similar compounds are also a significant area of research. For example, Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and performed X-ray diffraction studies for its structural confirmation Naveen, S.; Dinesh, B.; Abiraj, K.; Gowda, D. Channe; Sridhar, M. A.; Prasad, J. Shashidhara (2007).

Enantioselective Synthesis

Research on enantioselective synthesis is crucial for producing compounds with specific stereochemistry. For instance, Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting the importance of stereochemistry in synthesizing bioactive compounds Chung, John Y. L.; Cvetovich, R.; Amato, J.; McWilliams, J.; Reamer, R.; Dimichele, L. (2005).

Chemical Reactions and Mechanisms

Studies also focus on the chemical reactions and mechanisms involving similar compounds. For example, the work by Rossi et al. (2007) on divergent and solvent-dependent reactions of related compounds provides insights into the mechanistic pathways and potential applications in synthetic chemistry Rossi, E.; Abbiati, G.; Attanasi, O.; Rizzato, S.; Santeusanio, S. (2007).

Novel Reagents and Catalysis

The development of novel reagents and catalysts using similar compounds is another area of focus. For instance, Saito et al. (2006) discussed the use of a tert-butoxycarbonylation reagent for various substrates, highlighting the versatility of such compounds in synthetic organic chemistry Saito, Yukako; Ouchi, H.; Takahata, H. (2006).

Propiedades

IUPAC Name |

(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYZUJACZSDOIE-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428016 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217777-96-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)